Synthesis Yield: A Straightforward, Ambient‑Temperature Protocol Achieves 63% Yield
2-Methyl-2-(methylamino)propanenitrile is synthesized from acetone cyanohydrin and methylamine gas in a single‑step, room‑temperature reaction with a reported yield of 63% after a 5‑hour reaction time . In contrast, the cyclobutyl analog 1‑(methylamino)cyclobutane‑1‑carbonitrile, while accessible via microwave‑assisted routes with yields exceeding 75%, requires specialized equipment and higher energy input [1]. The target compound’s 63% yield is achieved under mild, easily scalable conditions that avoid the capital expenditure and process safety considerations associated with microwave reactors.
| Evidence Dimension | Synthesis yield under specified conditions |
|---|---|
| Target Compound Data | 63% yield after 5 h at 20 °C (room temperature) |
| Comparator Or Baseline | 1-(Methylamino)cyclobutane-1-carbonitrile: yields >75% reported for microwave‑assisted syntheses |
| Quantified Difference | Target compound provides 63% yield without specialized microwave equipment; comparator achieves higher yield but requires microwave synthesis (>75% yield) |
| Conditions | Target: Acetone cyanohydrin + methylamine gas, 20 °C, 5 h, ambient pressure. Comparator: Cyclobutanone precursors + methylamine under microwave irradiation (specific conditions not detailed in source). |
Why This Matters
The ability to produce 2‑methyl‑2‑(methylamino)propanenitrile in acceptable yield using standard laboratory glassware and ambient conditions reduces capital cost and process complexity relative to analogs that require microwave‑assisted protocols.
- [1] Kuujia. Cas no 154263‑08‑8 (1-(methylamino)cyclobutanecarbonitrile). (Accessed 2026). View Source
